molecular formula C22H26N2O5 B056429 3-(Ethoxymethyl)-7-methyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone CAS No. 119623-97-1

3-(Ethoxymethyl)-7-methyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone

Cat. No.: B056429
CAS No.: 119623-97-1
M. Wt: 398.5 g/mol
InChI Key: OMRXHCIEOALSNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cefalexin hydrochloride, also known as cephalexin hydrochloride, is a first-generation cephalosporin antibiotic. It is widely used to treat a variety of bacterial infections by inhibiting the synthesis of the bacterial cell wall. This compound is effective against both gram-positive and some gram-negative bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cefalexin hydrochloride typically involves the reaction of 7-aminocephalosporanic acid (7-ACA) with phenylglycine chloride hydrochloride. The process includes the following steps:

Industrial Production Methods

Industrial production of cefalexin hydrochloride involves large-scale fermentation and chemical synthesis. The process includes:

Chemical Reactions Analysis

Types of Reactions

Cefalexin hydrochloride undergoes various chemical reactions, including:

    Hydrolysis: Acidic and basic hydrolysis can lead to the degradation of cefalexin hydrochloride.

    Oxidation: Exposure to oxidizing agents such as hydrogen peroxide can cause oxidative degradation.

    Photolysis: Ultraviolet light can induce photolytic degradation.

Common Reagents and Conditions

    Acidic Hydrolysis: 1 M HCl

    Basic Hydrolysis: 0.04 M NaOH

    Oxidation: 0.3% H₂O₂

    Photolysis: UV light exposure

Major Products Formed

The major degradation products formed from these reactions include various by-products resulting from the breakdown of the cephalosporin nucleus .

Scientific Research Applications

Cefalexin hydrochloride has numerous applications in scientific research:

Mechanism of Action

Cefalexin hydrochloride exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to the breakdown of the bacterial cell wall and ultimately, cell death .

Properties

CAS No.

119623-97-1

Molecular Formula

C22H26N2O5

Molecular Weight

398.5 g/mol

IUPAC Name

3-(ethoxymethyl)-7-methyl-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone

InChI

InChI=1S/C22H26N2O5/c1-5-8-12-11(4)21(27)23-17-15(12)19(25)16-13(9-6-2)14(10-29-7-3)22(28)24-18(16)20(17)26/h5-10H2,1-4H3,(H,23,27)(H,24,28)

InChI Key

OMRXHCIEOALSNM-UHFFFAOYSA-N

SMILES

CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)COCC)C

Canonical SMILES

CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)COCC)C

Synonyms

3-(Ethoxymethyl)-7-methyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone

Origin of Product

United States

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